2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
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Description
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18FN5O2S and its molecular weight is 411.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as n-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, have been found to exhibit antibacterial activity .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in their antibacterial effects .
Biochemical Pathways
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors , suggesting that they may affect neurotransmitter pathways.
Pharmacokinetics
It’s known that the limitations associated with similar antimicrobial agents include toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .
Result of Action
Similar compounds have been found to exhibit antibacterial effects , suggesting that they may inhibit bacterial growth or kill bacteria.
Properties
IUPAC Name |
1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2S/c21-14-4-5-16-15(11-14)19(24-28-16)13-6-9-25(10-7-13)18(27)12-29-20-23-22-17-3-1-2-8-26(17)20/h1-5,8,11,13H,6-7,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNUVOMCTKOQRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CSC4=NN=C5N4C=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.